4-Chloro-3-methoxy-1H-indazole
Description
4-Chloro-3-methoxy-1H-indazole is a halogenated indazole derivative characterized by a bicyclic aromatic structure with a chlorine atom at position 4 and a methoxy group (-OCH₃) at position 3. The substitution pattern on the indazole core significantly influences electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-3-methoxy-1H-indazole |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-7-5(9)3-2-4-6(7)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
ZRCJQGWVYZLGHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NNC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, starting from 2-chlorobenzaldehyde and methoxyamine, the intermediate is formed, which then undergoes cyclization to yield the desired indazole compound .
Industrial Production Methods
Industrial production of 4-Chloro-3-methoxy-1H-indazole typically involves optimized reaction conditions to maximize yield and minimize byproducts. This often includes the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazoles .
Scientific Research Applications
4-Chloro-3-methoxy-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methoxy-1H-indazole involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. For instance, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 4-Chloro-3-methyl-1H-indazole (CID 21766520): Replaces the methoxy group with a methyl (-CH₃) at position 3 .
- 3-Chloro-6-methoxy-4-nitro-1H-indazole (CAS 1000341-15-0): Features a nitro (-NO₂) group at position 4, chlorine at position 3, and methoxy at position 6 .
- 4-Iodo-6-methoxy-3-chloro-1H-indazole (CAS 887570-02-7): Substitutes chlorine with iodine at position 4 and adds methoxy at position 6 .
- 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-3-methylphenyl)-1H-imidazole : An imidazole derivative with dual chloro and fluoro substitutions, highlighting the impact of heterocycle choice .
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group (-OCH₃) in 4-chloro-3-methoxy-1H-indazole is electron-donating, enhancing aromatic ring reactivity compared to electron-withdrawing groups like nitro (-NO₂) in CAS 1000341-15-0 . Halogen substitutions (Cl, I) increase molecular weight and polarizability, influencing solubility and binding affinity. For example, iodine in CAS 887570-02-7 adds steric bulk and alters π-π stacking interactions .
Melting Points :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous methoxy-indoles in .
Table 2: Spectral Data Highlights
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